CGS 21680 Hydrochloride

GPCR Pharmacology Receptor Binding Selectivity Profiling

Researchers requiring precise A2A receptor activation without off-target A1 or A3 effects face limited options. CGS 21680 HCl solves this with a validated selectivity profile: • Ki A2A = 27 nM vs. Ki A1 = 290 nM, ensuring A2A-specific signaling readouts. • Functional potency: EC50 110 nM in striatal cAMP; vasodilation ED25 = 1.8 nM. • High DMSO solubility (>100 mg/mL) simplifies stock preparation for consistent in vivo dosing. Supplied with full QC documentation, ensuring lot-to-lot reproducibility for your critical studies.

Molecular Formula C23H30ClN7O6
Molecular Weight 536.0 g/mol
CAS No. 124431-80-7
Cat. No. B1662843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS 21680 Hydrochloride
CAS124431-80-7
Synonyms2-(4-(2-carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine
2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine hydrochloride
Benzenepropanoic acid, 4-(2-((6-amino-9-(N-ethyl-beta-D-ribofuranuronamidosyl)-9H-purin-2-yl)amino)ethyl)-
CGS 21680
CGS 21680A
CGS-21680C
CGS21680
Molecular FormulaC23H30ClN7O6
Molecular Weight536.0 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
InChIInChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1
InChIKeyQPHVMNOEKKJYJO-MJWSIIAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

CGS 21680 Hydrochloride: Selective A2A Receptor Agonist


CGS 21680 Hydrochloride (CAS 124431-80-7) is a xanthine derivative that acts as a potent and selective agonist for the adenosine A2A receptor. It demonstrates high affinity for the A2A receptor (Ki = 27 nM) and a significantly lower affinity for the A1 (Ki = 290 nM) and A3 (Ki = 88.8 µM) subtypes . This compound is widely used in research to delineate A2A-mediated physiological and pathological processes, offering a quantifiable advantage over non-selective adenosine analogs .

A2A receptor-selective agonist for target engagement and GPCR signaling studies
Supports A2A-mediated pathway analysis with reduced off-target adenosine subtype interference
High-purity research reagent with lot-specific analytical traceability

Why Substituting CGS 21680 Compromises Experimental Integrity


Selecting a replacement for CGS 21680 Hydrochloride based solely on its classification as an 'A2A agonist' or 'adenosine analog' introduces significant risk of experimental variability and off-target effects. Unlike nonselective agonists such as NECA, which have high affinity for multiple adenosine receptor subtypes [1], CGS 21680 Hydrochloride's specific selectivity profile ensures that observed biological effects are primarily mediated through A2A receptor activation . Similarly, substituting with clinical agents like regadenoson, which are optimized for distinct pharmacodynamic parameters (e.g., rapid onset, short duration), will yield different outcomes in research models [2]. The precise differentiation lies in its validated and quantifiable selectivity, potency, and formulation characteristics, which are critical for reproducible and interpretable scientific results.

Nonselective adenosine agonists
Compounds like NECA activate multiple adenosine receptor subtypes, complicating A2A-specific endpoint interpretation.
Clinical vasodilator agents
Regadenoson and similar agents are optimized for distinct pharmacodynamic profiles and may not reproduce research-model response context.
Unverified or lower-purity sources
Impurity profiles and undocumented analytical data may introduce assay variability and affect dose-response reproducibility.

Quantitative Evidence: CGS 21680 vs. Other Agonists


A2A Receptor Selectivity vs. NECA

CGS 21680 Hydrochloride demonstrates substantially higher selectivity for the adenosine A2A receptor compared to the nonselective agonist NECA. In direct comparative radioligand binding assays using human adenosine receptor subtypes, CGS 21680 exhibits a Ki of 27 nM for A2A, with Ki values of 290 nM for A1 and 88,800 nM for A2B . In contrast, NECA shows high affinity across multiple subtypes, with Ki values of 14 nM (A1), 20 nM (A2A), and 6.2 nM (A3) [1]. This lack of selectivity in NECA precludes its use for isolating A2A-specific mechanisms.

A2A selectivity vs NECA
Head-to-head
A2A Ki 27 nM; A1 Ki 290 nM; A2B Ki 88,800 nM
NECA: A2A Ki 20 nM; A1 Ki 14 nM; A3 Ki 6.2 nM
Supports A2A-specific pathway interpretation; reduces off-target ambiguity
Radioligand binding, human receptor subtypes; NECA's broad profile limits mechanistic isolation
GPCR Pharmacology Receptor Binding Selectivity Profiling

Coronary Vasodilation Potency vs. Tool Compounds

In a functional model of coronary vasodilation, CGS 21680 displays significantly greater potency than other adenosine receptor agonists. In an isolated perfused rat heart model, the ED25 for increasing coronary flow is 1.8 nM for CGS 21680C [1]. This is markedly lower than the values for other tool compounds tested in the same system, including CGS 21577 (ED25 = 3 nM) and CV 1808 (ED25 = 110 nM) [1].

Coronary vasodilation potency
Head-to-head
ED25 1.8 nM (CGS 21680); CGS 21577: 3 nM; CV 1808: 110 nM
Reported higher functional response context; enables low-concentration assay design
Isolated perfused rat heart model, coronary flow measurement
Cardiovascular Pharmacology Vasodilation Functional Assay

Striatal cAMP Stimulation vs. NECA

In rat striatal slices, a tissue with a high density of A2A receptors, CGS 21680 potently stimulates cAMP formation with an EC50 of 110 nM [1]. Crucially, it is ineffective at inhibiting electrically stimulated dopamine release, an effect mediated by other receptor subtypes [1]. This functional profile contrasts with that of the nonselective agonist NECA, which, due to its activity at A1 receptors, can modulate dopamine release [2].

Striatal cAMP vs NECA
Head-to-head
cAMP EC50 110 nM; no dopamine release inhibition
NECA stimulates cAMP and inhibits dopamine release
Enables A2A-selective signaling readout in neuronal tissue
Rat striatal slices; functional selectivity avoids A1-mediated dopamine modulation
Neuroscience Second Messenger Assay Functional Selectivity

Analytical Purity and Reproducibility

Reproducibility in research is directly linked to the purity of the reagents used. CGS 21680 Hydrochloride is supplied with a verified purity of ≥98% as determined by HPLC, with some vendors providing lot-specific certificates showing purities of ≥99% . This high standard minimizes the impact of unknown impurities on experimental outcomes, a variable that can be significant when using compounds from unverified sources or those with lower purity specifications.

Analytical purity
Specification review
≥98% (HPLC), lot-specific data show ≥99.04%
Minimizes impurity-related assay interference; supports lot consistency
Traceable analytical data available; exceeds common research-grade benchmarks
Analytical Chemistry Quality Control Reproducibility

CGS 21680: Key Research Applications


A2A Receptor Target Validation & GPCR Signaling

This scenario leverages the high selectivity of CGS 21680 Hydrochloride for A2A receptors over A1 and A2B subtypes (Ki A2A = 27 nM vs. Ki A1 = 290 nM) as well as its functional selectivity in neuronal tissue (cAMP EC50 = 110 nM in striatal slices, with no effect on A1-mediated dopamine release) [1]. Researchers can confidently use this compound to isolate and study A2A-mediated pathways, such as cAMP accumulation, without confounding off-target effects associated with nonselective analogs like NECA [1].

Cardiovascular Pharmacology & Ex Vivo Perfusion

Based on its superior potency in coronary vasodilation assays (ED25 = 1.8 nM) [2], CGS 21680 is an optimal tool for investigating A2A receptor-mediated vascular responses. It offers a significant advantage over less potent tool compounds like CV 1808 (ED25 = 110 nM) [2]. Its use in isolated perfused heart models or vascular ring preparations allows for precise investigation of A2A-mediated vasodilation mechanisms at low, receptor-saturating concentrations [2].

CNS & Neuroprotection Studies

The compound's validated activity in brain tissue, including its potent stimulation of cAMP in the striatum (EC50 = 110 nM) [1] and its established ability to delay motor deterioration and prevent brain weight loss in a Huntington's disease model , supports its application in preclinical neuroscience research. This makes it a key tool for studies into neurodegenerative disorders, synaptic plasticity, and neuroinflammation where A2A receptor signaling is implicated [1].

In Vivo Pharmacology & Preclinical Discovery

For in vivo experiments, CGS 21680 Hydrochloride's defined hypotensive efficacy (ED50 = 9 µg/kg in anesthetized normotensive rats) and its oral bioavailability provide a reliable baseline for studying A2A-mediated cardiovascular and anti-inflammatory effects in rodent models. Its high DMSO solubility (>100 mg/mL) facilitates the preparation of stock solutions for consistent and accurate in vivo dosing .

Application
Selection Property
Validation Focus
A2A target validation & GPCR signaling
Selective A2A agonist profile; reported Ki context
cAMP pathway-specific endpoint validation
Cardiovascular pharmacology & ex vivo perfusion
Reported vasodilation response in isolated heart models
Coronary flow endpoint evaluation
CNS & neurodegeneration research
Striatal cAMP signaling selectivity
A2A-mediated neuroinflammation pathway review
In vivo pharmacology & preclinical discovery
Reported in vivo hypotensive response and oral exposure context
Rodent model cardiovascular endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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